molecular formula C14H18O2 B2863453 1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid CAS No. 211315-05-8

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid

Cat. No.: B2863453
CAS No.: 211315-05-8
M. Wt: 218.296
InChI Key: AYUZKGVLRKUOAP-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol It is characterized by a cyclopropane ring attached to a carboxylic acid group and a tert-butylphenyl group

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by carboxylation. One common method involves the reaction of 4-tert-butylstyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired carboxylic acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and tert-butylphenyl group contribute to its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)cyclopropanecarboxylic acid can be compared with other cyclopropane carboxylic acids and tert-butylphenyl derivatives. Similar compounds include:

The uniqueness of this compound lies in its combination of the cyclopropane ring and tert-butylphenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-13(2,3)10-4-6-11(7-5-10)14(8-9-14)12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZKGVLRKUOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211315-05-8
Record name 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid
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